![molecular formula C16H15N3O4S B13725008 Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate CAS No. 2108176-84-5](/img/structure/B13725008.png)
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is further functionalized with an ethyl ester and a tosyl group. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step involves the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones.
Intramolecular cyclization: This final step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The exact mechanism of action for Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is also a pyrrolopyrazine derivative and is used as an intermediate in the synthesis of upadacitinib.
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Another similar compound with slight structural variations.
Uniqueness: Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its tosyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
2108176-84-5 |
|---|---|
Fórmula molecular |
C16H15N3O4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
ethyl 5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-10-17-15-13(18-14)8-9-19(15)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Clave InChI |
QUVZPBOWJVUYFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


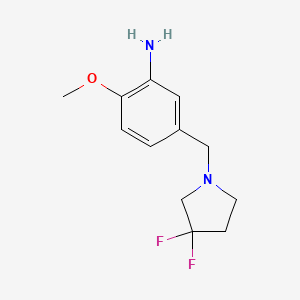
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
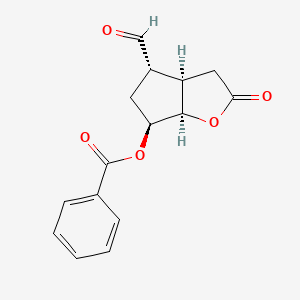

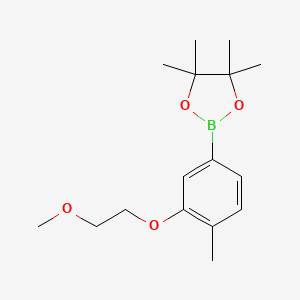
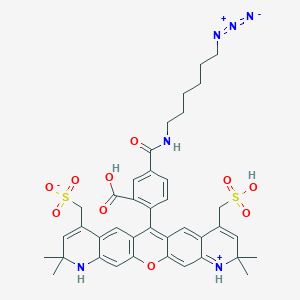
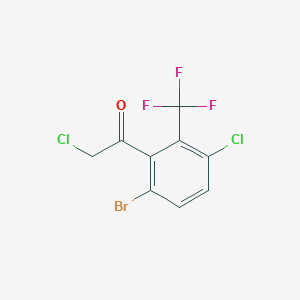

![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)
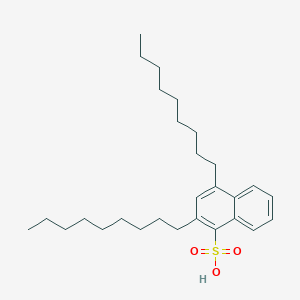
![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)

